

allylpalladium(ii) chloride dimer CAS number

12012-95-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylpalladium(II) chloride dimer**

Cat. No.: **B078185**

[Get Quote](#)

An In-depth Technical Guide to **Allylpalladium(II) Chloride Dimer** (CAS: 12012-95-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **allylpalladium(II) chloride dimer**, a pivotal catalyst in modern organic synthesis. This document details its chemical and physical properties, synthesis, and extensive applications, with a focus on its role in catalysis and drug development.

Core Properties

Allylpalladium(II) chloride dimer, with the chemical formula $C_6H_{10}Cl_2Pd_2$, is a yellow, air-stable crystalline solid.^{[1][2]} It serves as a crucial precursor for numerous palladium catalysts and is widely utilized in a variety of organic transformations.^{[1][3]}

Physicochemical Data

Property	Value	Reference(s)
CAS Number	12012-95-2	[4]
Molecular Formula	C ₆ H ₁₀ Cl ₂ Pd ₂	[4]
Molecular Weight	365.89 g/mol	[4]
Appearance	Yellow to yellow-green crystalline solid	[4][5]
Melting Point	120 °C (decomposes)	[2][4]
Solubility	Soluble in chloroform, benzene, acetone, methanol, dichloromethane, and dichloroethane. Insoluble in water.	[6]
Stability	Air and moisture sensitive. Long-term storage recommended at 2-8 °C under an inert atmosphere.	[2][3]

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nucleus	Solvent	Chemical Shift (δ) / ppm	Assignment	Reference(s)
^1H	C_6D_6	1.38 (s, 3H)	CH_3 (of methallyl derivative)	[7]
2.32 (d, 2H)	syn-terminal allyl H	[7]		
3.41 (d, 2H)	anti-terminal allyl H	[7]		
^{13}C	dmso-d ₆	59.6	Allylic terminal carbons	[3]
111.5 (approx.)	Central allyl carbon	[1]		

Infrared (IR) Spectroscopy: While specific peak data is not readily available in the searched literature, IR spectroscopy is a standard method for confirming the presence of the allyl and chloride ligands.

Crystal Structure:

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[1]
Space Group	$\text{P}2_1/\text{n}$	[1]
Unit Cell Dimensions	Data not explicitly found in search results.	
Key Structural Features	Dimeric, centrosymmetric structure. Each palladium atom is coordinated to an η^3 -allyl group and two bridging chloride ligands.	[1]

Synthesis of Allylpalladium(II) Chloride Dimer

Several methods are employed for the synthesis of **allylpalladium(II) chloride dimer**. The most common procedures involve the reaction of a palladium(II) salt with an allyl source.

Synthesis from Palladium(II) Chloride and Allyl Chloride

A widely used laboratory-scale synthesis involves the reaction of palladium(II) chloride and allyl chloride in the presence of a reducing agent and a phase-transfer catalyst.

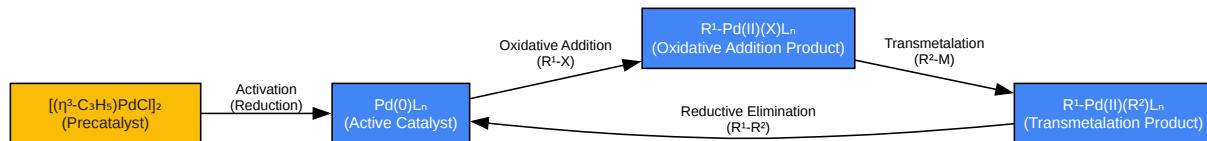
Experimental Protocol:

- A 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with palladium(II) chloride (4.44 g, 25 mmol), sodium chloride (2.96 g, 50 mmol), deionized water (20 mL), and methanol (60 mL).^[7]
- The mixture is stirred for approximately 10 minutes to form an aqueous solution of Na_2PdCl_4 .^[7]
- Allyl chloride (or methallyl chloride, 7.10 g, 78 mmol) is added to the solution.^[7]
- Carbon monoxide (CO) gas is bubbled through the solution for 1 hour, during which the color changes from reddish-brown to yellow, and a yellow solid precipitates.^[7]
- The resulting suspension is poured into 300 mL of water and extracted with chloroform (3 x 100 mL).^[7]
- The combined organic extracts are washed with water (3 x 50 mL) and dried over magnesium sulfate.^[7]
- The solvent is removed under reduced pressure to yield the crude product as a yellow solid.^[7]
- Recrystallization from a chloroform/hexane layered system affords the purified **allylpalladium(II) chloride dimer**.^[7]

Alternative Synthesis using 1,5-Cyclooctadiene

An improved protocol utilizes 1,5-cyclooctadiene as a catalyst, which significantly reduces the reaction time.[8]

Experimental Protocol:


- Under an inert atmosphere (e.g., nitrogen), a reaction vessel is charged with palladium(II) chloride, 1,5-cyclooctadiene, allyl chloride, and toluene.[9]
- The molar ratio of 1,5-cyclooctadiene to palladium chloride should be greater than 0.5:1.[9]
- The mixture is heated to 70-100 °C and stirred for 2-5 hours.[9]
- The reaction is then cooled to room temperature, and the product is collected by filtration.[9]
- The filter cake is dried to yield the **allylpalladium(II) chloride dimer**.[9] This method is particularly suitable for large-scale production due to its simplicity and reduced reaction time. [8]

Applications in Catalysis

Allylpalladium(II) chloride dimer is a versatile precatalyst for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

General Catalytic Cycle

The dimer typically undergoes activation to form a catalytically active Pd(0) species, which then participates in the catalytic cycle. A generalized catalytic cycle for a cross-coupling reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and **allylpalladium(II) chloride dimer** is an effective precatalyst for this reaction.

Experimental Protocol:

- A flame-dried Schlenk tube is charged with **allylpalladium(II) chloride dimer** (5.5 mg, 30 μ mol), a suitable ligand such as SiPr \cdot HCl (12.8 mg, 30 μ mol), and a base, for instance, a 1 M aqueous solution of sodium hydroxide (0.9 mL, 0.9 mmol).[10]
- Dry dioxane (0.75 mL) is added, and the mixture is stirred for 30 minutes at room temperature under an inert atmosphere.[10]
- The aryl halide (e.g., diphenylmethyl phenyl sulfone, 92.4 mg, 0.3 mmol) and the boronic acid (e.g., phenylboronic acid, 73.2 mg, 0.6 mmol) are added, followed by additional dry dioxane (0.75 mL).[10]
- The vessel is sealed and heated to 120 °C for 12 hours.[10]
- After cooling, the reaction mixture is worked up by passing it through a pad of silica gel and eluting with a suitable solvent like ethyl acetate. The product is then isolated after solvent removal.[10]

Buchwald-Hartwig Amination

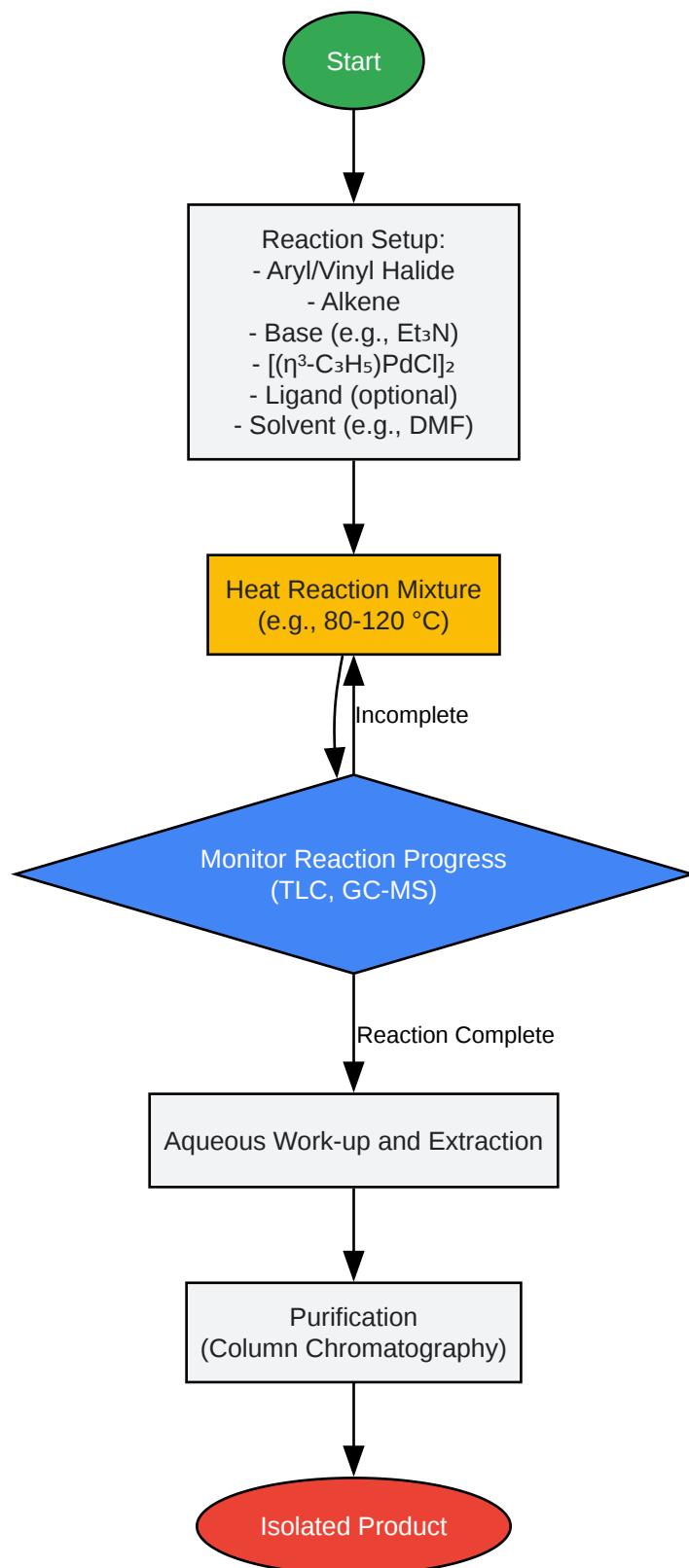
This reaction is a powerful method for the synthesis of C-N bonds, crucial in the preparation of many pharmaceuticals.

Experimental Protocol:

A general protocol involves the use of a (NHC)Pd(allyl)Cl catalyst, which can be generated *in situ* from **allylpalladium(II) chloride dimer**.

- To a reaction vessel, add the aryl halide, the amine, a strong base such as lithium hexamethyldisilazide (LHMDS), and the palladium precatalyst system (**allylpalladium(II)**

chloride dimer and an N-heterocyclic carbene (NHC) ligand).[11]


- The reaction is typically carried out in an inert solvent like toluene or dioxane under an inert atmosphere.
- The mixture is heated until the reaction is complete, as monitored by techniques like TLC or GC-MS.
- Standard aqueous work-up and purification by column chromatography yield the desired aryl amine.[11]

Heck Reaction

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.

Allylpalladium(II) chloride dimer is a commonly used catalyst.[2]

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a Heck reaction.

Role in Drug Development

The catalytic prowess of **allylpalladium(II) chloride dimer** and its derivatives is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). It has been implicated in the synthesis of anti-inflammatory drugs like ibuprofen and cancer chemotherapeutic agents such as chlorambucil.^[11] The cross-coupling reactions it catalyzes are essential for constructing the core scaffolds of many modern drugs.

Safety and Handling

Allylpalladium(II) chloride dimer is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.^{[1][9]}

- **Handling:** Use in a well-ventilated area, and avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.^[5]
- **Storage:** Store in a tightly sealed container in a dry, cool place (2-8 °C) under an inert atmosphere, as it is sensitive to air and moisture.^{[2][3]}
- **Spills:** In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.^[5]
- **First Aid:** In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure.^[5]

This guide provides a foundational understanding of **allylpalladium(II) chloride dimer** for professionals in research and drug development. For specific applications, further consultation of primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. Allylpalladium(II) Chloride Dimer | 12012-95-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. usbio.net [usbio.net]
- 5. Page loading... [guidechem.com]
- 6. Allylpalladium(II) chloride dimer, Pd 56.0% min 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN114605476B - Preparation method of allyl palladium chloride dimer - Google Patents [patents.google.com]
- 10. Allylpalladium(II) Chloride Dimer | 12012-95-2 | TCI AMERICA [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [allylpalladium(ii) chloride dimer CAS number 12012-95-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078185#allylpalladium-ii-chloride-dimer-cas-number-12012-95-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com